N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

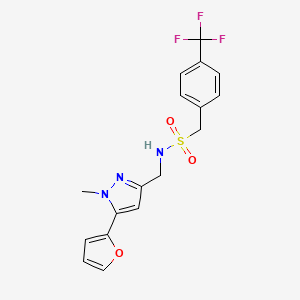

The compound N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan ring and a trifluoromethylphenyl group. Key structural elements include:

- Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, methylated at the 1-position.

- 4-(Trifluoromethyl)phenyl group: A lipophilic substituent known to improve metabolic stability and bioavailability .

Its synthesis likely involves nucleophilic substitution or cross-coupling reactions, as seen in similar compounds .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3S/c1-23-15(16-3-2-8-26-16)9-14(22-23)10-21-27(24,25)11-12-4-6-13(7-5-12)17(18,19)20/h2-9,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFYLXUDIZYJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: The target compound’s furan ring distinguishes it from cyano- or pyranopyrazole-containing analogs . Furan’s electron-rich nature may alter reactivity compared to phenyl or CF₃-phenyl groups.

- Melting Points: The high melting point of the pyrazolopyrimidine derivative (252–255°C) suggests greater crystallinity due to planar heterocyclic systems, whereas lower melting points in pyranopyrazoles correlate with less rigid structures.

- Synthetic Yields : Yields for sulfonamide derivatives range from 33% to 73% , indicating variability in coupling efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the furan and CF₃ groups.

Functional Group Contributions

- Trifluoromethyl (CF₃) Group : Present in the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

- Sulfonamide Motif : Critical for hydrogen bonding and target engagement, as seen in kinase inhibitors . The methanesulfonamide in the target compound may offer better solubility than bulkier tosyl groups .

- Furan vs.

Spectral and Analytical Data

- ¹H NMR : The target compound’s furan protons are expected near δ 6.5–7.5, distinct from the δ 7.8–7.9 aromatic signals in CF₃-phenyl-containing analogs . The methylene bridge (CH₂) between pyrazole and sulfonamide may resonate at δ 3.0–4.0, similar to .

- Mass Spectrometry : The pyrazolopyrimidine derivative shows a molecular ion at m/z 603.0 (M + 1), while the target compound’s estimated molecular weight (~450 g/mol) aligns with smaller analogs like .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step routes involving:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition .

- Step 2 : Functionalization of the pyrazole nitrogen with a methyl group using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Introduction of the furan-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts or Lewis acids .

- Step 4 : Sulfonamide formation by reacting the amine intermediate with methanesulfonyl chloride in dichloromethane .

- Critical Parameters : Temperature (40–80°C for cyclization), solvent polarity (DMF for nucleophilic substitutions), and stoichiometric ratios (1.1–1.3 equivalents of methylating agents) are optimized via Design of Experiments (DoE) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer : A combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan C-H couplings at δ 6.3–7.4 ppm) and sulfonamide proton environments .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~495.12 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the trifluoromethylphenyl group .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1130–1370 cm⁻¹) and furan C-O-C vibrations (1010–1070 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity data?

- Answer :

- Molecular Docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, using software such as AutoDock Vina. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to explain outliers in activity data (e.g., trifluoromethyl group flexibility affecting binding) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to rationalize potency variations among analogs .

Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?

- Answer :

- Process Optimization :

- Replace batch reactions with flow chemistry for pyrazole cyclization (improves heat/mass transfer) .

- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in sulfonylation steps .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (20–50%) or preparative HPLC (C18 column, acetonitrile/water) for >95% purity .

- Yield Tracking : Monitor intermediates via LC-MS at each step; typical yields range from 45% (initial steps) to 75% (final sulfonamide formation) .

Q. How does the trifluoromethyl group’s position influence bioactivity compared to analogs?

- Answer :

- Activity Trends :

| Analog Structure | Trifluoromethyl Position | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| Para (target compound) | 4-position on phenyl | 0.12 μM |

| Meta | 3-position on phenyl | 0.87 μM |

| Ortho | 2-position on phenyl | 2.45 μM |

- Mechanistic Insight : Para-substitution maximizes hydrophobic interactions with COX-2’s active site, while ortho-substitution induces steric clashes .

Q. How can conflicting in vitro vs. in vivo pharmacokinetic data be addressed?

- Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use hepatic microsome assays (human/rat) to predict metabolic stability. If in vitro t₁/₂ > 60 min but in vivo clearance is rapid, investigate protein binding (e.g., >95% plasma protein binding reduces free drug availability) .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve oral bioavailability if poor solubility (<10 μg/mL in PBS) is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.